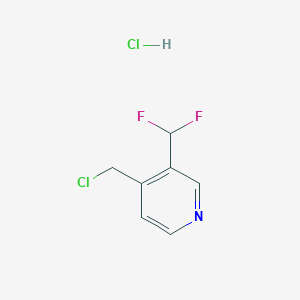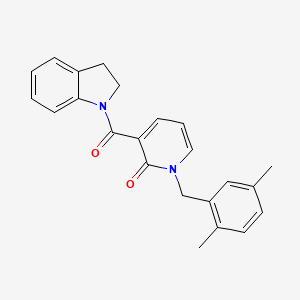
1-(2,5-dimethylbenzyl)-3-(indoline-1-carbonyl)pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-dimethylbenzyl)-3-(indoline-1-carbonyl)pyridin-2(1H)-one, also known as DIBO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is a pyridinone derivative that has been synthesized using several methods.
Applications De Recherche Scientifique
DNA Damage and Repair
- Interaction with DNA Repair Mechanisms : Trp-P-1, a derivative structurally related to 1-(2,5-dimethylbenzyl)-3-(indoline-1-carbonyl)pyridin-2(1H)-one, has been shown to inhibit the binding activity of T4 endonuclease V to UV-damaged DNA. This inhibition is attributed to the compound's ability to intercalate into DNA, thereby altering the DNA conformation and hindering the binding of repair enzymes (Shimoi et al., 1996).
Biochemistry and Molecular Biology
- Role in Inhibiting Enzymes : A related compound, pyridine-3-carbonitrile, showed strong interaction with enzymes and was used for quantum chemical, modeling, and molecular docking analysis in the context of SARS-CoV-2 research (Venkateshan et al., 2020).
- Synthesis of Derivatives for Biological Activity Assessments : Derivatives of pyrrolo- and indoloquinolines, which include compounds similar to 1-(2,5-dimethylbenzyl)-3-(indoline-1-carbonyl)pyridin-2(1H)-one, were synthesized to allow for functional group diversification on the quinoline nucleus. This is advantageous for structural and biological activity assessments (Verma et al., 2011).
Supramolecular Chemistry
- Supramolecular Aggregation : Studies on compounds structurally related to 1-(2,5-dimethylbenzyl)-3-(indoline-1-carbonyl)pyridin-2(1H)-one, like pyridine-5-carbonitriles, have revealed interesting insights into their supramolecular aggregation behavior, which is key in understanding their potential applications in various fields including material science and pharmacology (Low et al., 2007).
Pharmaceutical Research
- Potential as 5-HT6 Receptor Ligands : Rigidized 1-aryl sulfonyl tryptamines, which are structurally related to 1-(2,5-dimethylbenzyl)-3-(indoline-1-carbonyl)pyridin-2(1H)-one, have been synthesized and evaluated for their binding affinity to 5-HT6 receptors, suggesting their potential in the development of cognitive enhancers or antidepressants (Nirogi et al., 2011).
Propriétés
IUPAC Name |
3-(2,3-dihydroindole-1-carbonyl)-1-[(2,5-dimethylphenyl)methyl]pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2/c1-16-9-10-17(2)19(14-16)15-24-12-5-7-20(22(24)26)23(27)25-13-11-18-6-3-4-8-21(18)25/h3-10,12,14H,11,13,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDPQHIICSDWCP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=CC=C(C2=O)C(=O)N3CCC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-dimethylbenzyl)-3-(indoline-1-carbonyl)pyridin-2(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,5-dimethylbenzyl)-3-(2,5-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2375490.png)
![2-methyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid dihydrochloride](/img/structure/B2375491.png)
![N'-[(1E)-(5-bromo-2-ethoxyphenyl)methylidene]-2,4-dichlorobenzohydrazide](/img/structure/B2375492.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(4-cyclobutyl-1,4-diazepan-1-yl)methanone](/img/structure/B2375494.png)
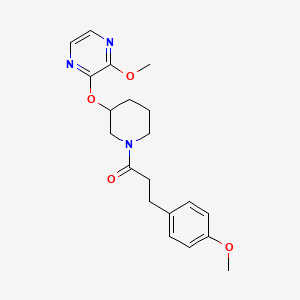
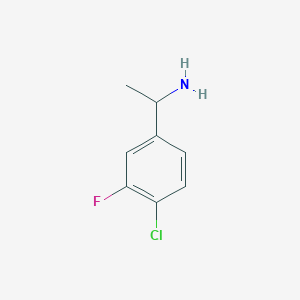
![N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2375499.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzamide](/img/structure/B2375501.png)
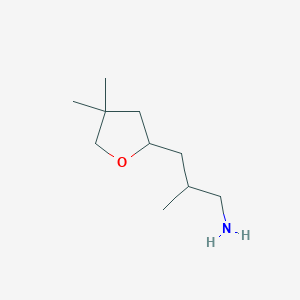
![2-(1H-benzo[d]imidazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide](/img/structure/B2375505.png)
![N-(2-fluorophenyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2375506.png)
![4-[5-(1H-pyrrol-2-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2375507.png)
![2-((4-methylbenzyl)thio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2375510.png)
